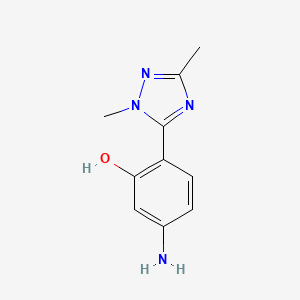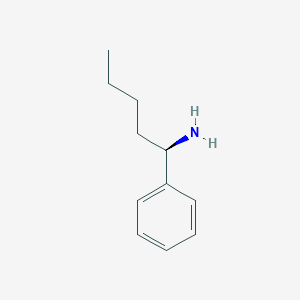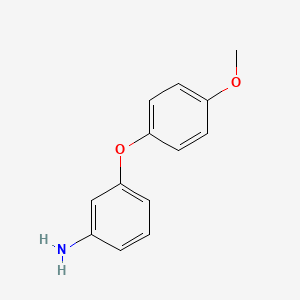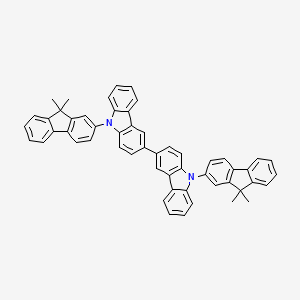![molecular formula C22H28N4O5S B13646336 1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)
1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- is a complex organic compound with a unique structure that includes a piperazine ring, a benzodioxole group, and an aminosulfonyl phenyl group
Preparation Methods
The synthesis of 1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- involves multiple steps, including the formation of the piperazine ring and the introduction of the benzodioxole and aminosulfonyl phenyl groups. The synthetic route typically involves:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.
Introduction of the Benzodioxole Group: This step involves the reaction of the piperazine intermediate with a benzodioxole derivative under specific conditions.
Attachment of the Aminosulfonyl Phenyl Group: This is typically done through a substitution reaction where the piperazine-benzodioxole intermediate reacts with a sulfonyl chloride derivative of the phenyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminosulfonyl phenyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- can be compared with other similar compounds, such as:
N-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarbothioamide: This compound has a similar structure but includes a carbothioamide group instead of a propanamide group.
N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide: This compound has a thiazole ring and a pyridinyl phenyl group, making it structurally different but functionally similar in some applications.
The uniqueness of 1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)- lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H28N4O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-sulfamoylphenyl)methyl]propanamide |
InChI |
InChI=1S/C22H28N4O5S/c23-32(28,29)19-4-1-17(2-5-19)14-24-22(27)7-8-25-9-11-26(12-10-25)15-18-3-6-20-21(13-18)31-16-30-20/h1-6,13H,7-12,14-16H2,(H,24,27)(H2,23,28,29) |
InChI Key |
GKZRPLBLIHTRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



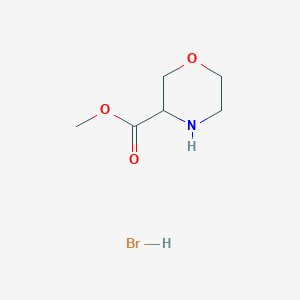


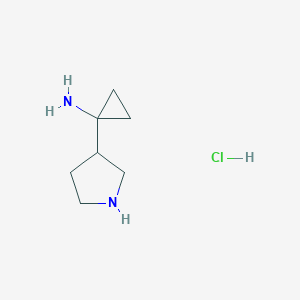

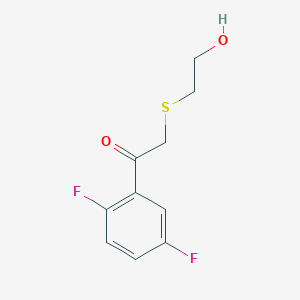
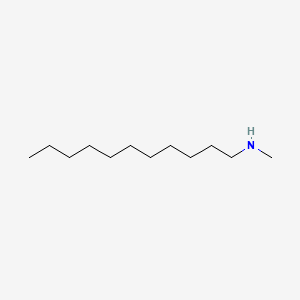
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
